

The Evolution of CreA-Mediated Carbon Catabolite Repression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CreA protein*

Cat. No.: *B1174801*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon catabolite repression (CCR) is a fundamental and globally conserved mechanism in fungi that ensures the preferential utilization of energy-efficient carbon sources, such as glucose. In filamentous fungi, this pathway is primarily orchestrated by the Cys2His2 zinc finger transcription factor CreA (Cre1 in some species). The CreA-mediated repression pathway has been a subject of intense research due to its critical role in fungal physiology, pathogenesis, and its significance in industrial applications involving fungal fermentation and enzyme production. This technical guide provides an in-depth exploration of the core components and evolution of the CreA-mediated repression pathway. It details the molecular mechanisms of upstream signaling, the intricate regulation of CreA activity through post-translational modifications, and the evolutionary trajectory of its key components, including the CreB/CreC deubiquitinase complex and the arrestin-like protein CreD. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and further investigation into this pivotal fungal regulatory network.

Introduction to CreA-Mediated Carbon Catabolite Repression

Carbon catabolite repression (CCR) is a crucial survival strategy employed by a wide range of microorganisms to optimize energy utilization. In the presence of a readily metabolizable and preferred carbon source like glucose, the expression of genes required for the catabolism of alternative, less favorable carbon sources is transcriptionally repressed. In filamentous fungi, the primary mediator of this repression is the wide-domain repressor protein CreA.

First identified in *Aspergillus nidulans*, CreA is a DNA-binding protein that recognizes a specific consensus sequence, 5'-SYGGRG-3', in the promoter regions of its target genes.^[1] This binding leads to the repression of a vast regulon, including genes encoding enzymes for the breakdown of complex polysaccharides (e.g., cellulases, xylanases, pectinases), utilization of alternative sugars (e.g., galactose, xylose), and other carbon-containing compounds like ethanol and proline.^{[2][3]} The regulatory scope of CreA is extensive, with studies in *A. nidulans* indicating that it binds to thousands of genomic locations.

The activity of CreA is tightly regulated by a complex signaling network that senses the availability of glucose. This network involves glucose transport and phosphorylation, protein kinases and phosphatases, and post-translational modifications of CreA itself, including phosphorylation and ubiquitination. Understanding the evolution of this pathway, from the upstream glucose sensors to the downstream regulatory components, provides critical insights into fungal adaptation and diversification. For professionals in drug development, the CreA pathway presents a potential target for antifungal strategies, as its disruption can impair fungal growth and virulence. For industrial biotechnologists, targeted manipulation of this pathway is key to enhancing the production of valuable enzymes and metabolites.

Core Components of the Pathway

The CreA-mediated repression pathway is composed of several key protein players that act in concert to regulate gene expression in response to carbon source availability.

CreA/Cre1: The Master Repressor

CreA is a transcription factor characterized by two C2H2-type zinc finger domains which are responsible for its specific DNA binding activity.^{[1][4]} The protein architecture of CreA and its orthologs (often named Cre1) is conserved across many filamentous fungi and includes several functional domains identified through sequence analysis and mutational studies.^{[1][4][5]}

- Zinc Finger (ZnF) Domains: These Cys2His2 domains are highly conserved and essential for recognizing the 5'-SYGGRG-3' DNA binding motif.[1][4]
- Alanine-Rich Region: Often found near the zinc fingers, its precise function is not fully elucidated but is a common feature in some transcriptional repressors.[1]
- Acidic Region: This region is a target for post-translational modifications, particularly phosphorylation.[5]
- Conserved Region: A highly conserved stretch of amino acids among *Aspergillus* and *Trichoderma* species, also subject to phosphorylation.[5]
- Repressive Region: A C-terminal domain demonstrated to be essential for the repressive function of the protein.[1]

The CreB-CreC Deubiquitinase (DUB) Complex

The activity of CreA is modulated by ubiquitination, and the CreB-CreC complex plays a crucial role in reversing this modification.

- CreB: This protein is a deubiquitinating enzyme (DUB) of the Ubiquitin C-terminal Hydrolase (UCH) family. Mutations in *creB* lead to defects in carbon catabolite repression.[1][6]
- CreC: A protein containing multiple WD40 repeats, which typically function as a scaffold for protein-protein interactions. CreC interacts directly with CreB and is essential for its stability, protecting it from proteolysis.[1][7] The CreB-CreC complex is thought to deubiquitinate CreA, which is a necessary step for its repressive function.[1]

CreD: An Arrestin-like Adaptor Protein

CreD is an arrestin-like protein that contains PY motifs. These motifs are known to interact with the WW domains of HECT-type E3 ubiquitin ligases.[6][8]

- Function: CreD is hypothesized to function as an adaptor protein, recruiting the E3 ubiquitin ligase HulA (the homolog of yeast Rsp5p) to CreA, thereby facilitating its ubiquitination.[6][8] Mutations in *creD* can suppress the phenotypes of *creB* and *creC* mutations, suggesting it acts in an opposing manner to the CreB-CreC complex.[6]

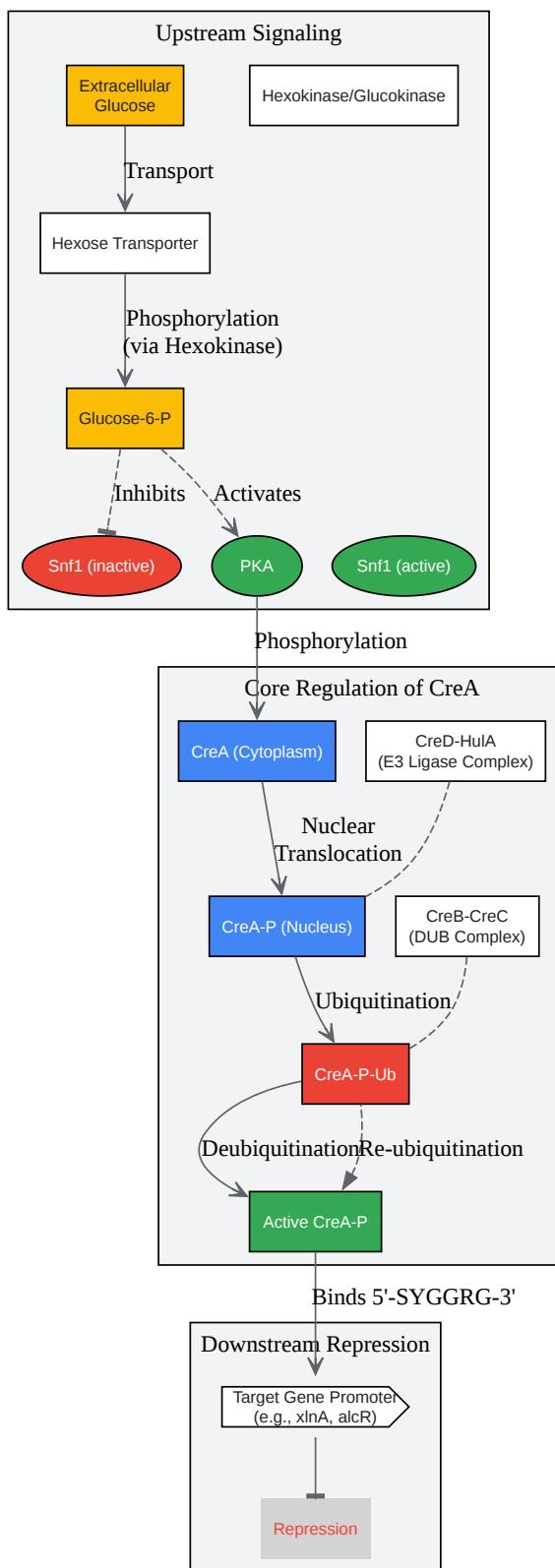
Regulatory Mechanisms and Signaling Cascades

The repression of target genes by CreA is a dynamic process, initiated by the presence of glucose and fine-tuned by a cascade of signaling events.

Upstream Glucose Sensing and Signaling

The signal for CCR originates from the uptake and metabolism of glucose.

- Glucose Transport: Glucose is transported into the fungal cell by hexose transporters.
- Phosphorylation: Intracellular glucose is phosphorylated by hexokinases (Hxk) and glucokinases (Glk). This phosphorylation step is a critical trigger for the CCR signal.[9][10] In *Aspergillus fumigatus*, both glucokinase and hexokinase are required for a fully functional carbon catabolite repression system.[10]
- Kinase Activation: The increase in intracellular glucose-6-phosphate levels and subsequent metabolic flux leads to the modulation of key protein kinases. The AMP-activated protein kinase (AMPK) ortholog, Snf1, is a central player. Under glucose-limiting conditions, Snf1 is active and promotes the expression of alternative carbon source utilization genes, in part by phosphorylating and inactivating repressors like CreA's yeast homolog, Mig1.[6][8][11] Conversely, in high glucose, Snf1 activity is low. Other kinases, such as Protein Kinase A (PKA), are also involved in signaling glucose availability to CreA.[9]


Post-Translational Regulation of CreA

The activity, localization, and stability of CreA are controlled by phosphorylation and ubiquitination, creating a sophisticated regulatory switch.

- Phosphorylation: In the presence of glucose, CreA undergoes phosphorylation at multiple sites, primarily within its acidic and conserved domains.[5][9] This phosphorylation is a crucial signal that promotes its translocation from the cytoplasm to the nucleus, where it can bind to target promoters.[9] Kinases such as PKA have been implicated in this process.[9]
- Ubiquitination and Deubiquitination: The ubiquitination state of CreA is a key determinant of its activity.

- Ubiquitination: The arrestin-like protein CreD is thought to recruit the E3 ubiquitin ligase HulA, leading to the attachment of ubiquitin to CreA.[6][8]
- Deubiquitination: The CreB-CreC DUB complex removes ubiquitin from CreA. This deubiquitination step is believed to be essential for CreA's ability to form a functional repression complex on the DNA.[1]

The interplay between these modifications creates a "ubiquitin-switch" model where the balance of ubiquitination and deubiquitination dictates the repressive state of CreA.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CreA-mediated carbon catabolite repression.

Evolutionary Perspective

The CreA-mediated repression pathway shows a fascinating evolutionary history, with conservation of core components alongside lineage-specific adaptations.

Evolution of CreA/Cre1

CreA and its orthologs are highly conserved across the Ascomycota phylum, particularly within the Pezizomycotina subphylum (filamentous ascomycetes).[\[12\]](#) The C2H2 zinc finger domains are the most conserved feature, reflecting the fundamental requirement for specific DNA binding.[\[4\]](#) The regions involved in repression and post-translational modification also show significant conservation, suggesting that the core regulatory mechanisms were established early in the evolution of filamentous fungi.[\[5\]](#) However, the size of the CreA regulon appears to have expanded in filamentous fungi compared to their yeast relatives (like *Saccharomyces cerevisiae*, where the homolog Mig1 controls a smaller set of genes), correlating with the increased metabolic diversity and complexity of their lifestyles, such as the ability to degrade plant biomass.[\[12\]](#)

Evolution of the Ubiquitination/Deubiquitination Machinery

The components involved in the ubiquitin-mediated control of CreA also have deep evolutionary roots.

- CreB/CreC: CreB belongs to the ubiquitin-specific protease (USP) family of DUBs, which are found throughout eukaryotes. CreC, with its WD40 repeats, acts as a scaffold protein, a common theme in the assembly of larger protein complexes. The tight interaction and co-dependency of CreB and CreC suggest they may have co-evolved as a functional module for regulating targets involved in carbon metabolism.[\[1\]](#)[\[7\]](#)
- CreD: CreD belongs to the arrestin-like protein family. Arrestins are ancient proteins, found from archaea to eukaryotes, that act as adaptors and scaffolds in various signaling pathways.[\[13\]](#)[\[14\]](#) Fungal arrestins, including CreD orthologs (like Rod1/Art4 in yeast), often function as adaptors for the Rsp5/HulA E3 ubiquitin ligase.[\[6\]](#)[\[13\]](#)[\[15\]](#) The evolution of a specific arrestin-like protein to bring the ubiquitination machinery to bear on CreA represents a key step in the evolution of this regulatory circuit. The number of arrestin-family proteins

varies between fungal species, suggesting diversification and specialization of their roles.[\[14\]](#)
[\[16\]](#)

Evolution of Upstream Signaling

The upstream glucose sensing and signaling pathways have also undergone significant evolution. The Snf1/AMPK kinase is highly conserved across all eukaryotes, highlighting its ancient role as a central energy sensor.[\[6\]](#)[\[8\]](#)[\[11\]](#) However, the specific upstream activators and downstream targets of Snf1/AMPK have diverged. In the context of CCR, the evolution of the link between glucose signals, the inactivation of Snf1, and the subsequent regulation of CreA appears to be a key adaptation in fungi that allows them to efficiently switch their metabolism in response to fluctuating carbon availability.

Quantitative Data

Quantitative analysis is essential for understanding the dynamics and specificity of the CreA pathway. The following tables summarize key quantitative data from studies on CreA and its orthologs.

Table 1: CreA/Cre1 DNA Binding Affinity

Dissociation constants (Kd) for the interaction of the CreA/Cre1 DNA-binding domain with its consensus binding site (5'-SYGGRG-3'). Lower Kd values indicate higher binding affinity.

Fungal Species	Promoter/Probe	Binding Site Sequence	Method	Approx. Kd	Reference
Trichoderma reesei	cbh1 promoter	5'-GC ^G GAG-3'	EMSA	Not specified, but specific binding demonstrated	
Aspergillus nidulans	alcR promoter	5'-G/C ^P yGGGG-3'	DNase I Footprinting	Not specified, but specific binding demonstrated	
Aspergillus nidulans	xlnB promoter	Multiple 5'-SYGGRG-3' sites	EMSA	Not specified, but retardation complexes observed	[3]

Note: Precise Kd values for CreA are not widely reported in the literature. Most studies confirm specific binding through qualitative or semi-quantitative methods like EMSA and footprinting.

Table 2: CreA-Mediated Gene Repression

A selection of genes repressed by CreA/Cre1 and their corresponding expression changes in a Δ creA/ Δ cre1 mutant compared to the wild-type strain under repressing (high glucose) conditions. Data is derived from transcriptome (microarray or RNA-seq) analyses.

Gene	Function	Fungal Species	Fold Change (ΔCreA vs WT)	Reference
cbh1	Cellobiohydrolase I	<i>Trichoderma reesei</i>	~65-fold increase	[17]
xlnA	Xylanase	<i>Aspergillus nidulans</i>	Significantly elevated	[3]
alcR	Ethanol utilization regulator	<i>Aspergillus nidulans</i>	Derepressed	[18][19]
alcA	Alcohol dehydrogenase I	<i>Aspergillus nidulans</i>	Derepressed	[18][19]
ABC Transporter (ID 76682)	Transporter	<i>Trichoderma reesei</i>	~65-fold increase	[17]
Amino Acid Transporter (ID 123718)	Transporter	<i>Trichoderma reesei</i>	~10-fold increase	[17]
Various CAZymes	Carbohydrate-Active Enzymes	<i>Aspergillus niger</i>	Up to >16-fold increase (log ₂ FC > 4)	[12]
Various Sugar Transporters	Sugar Transport	<i>Aspergillus niger</i>	Up to >16-fold increase (log ₂ FC > 4)	[12]

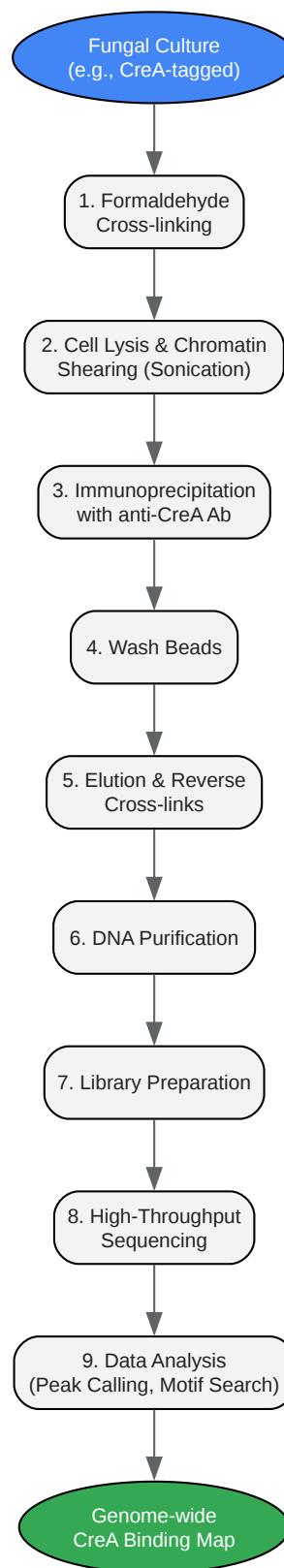
Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the CreA-mediated repression pathway.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of CreA in vivo.

Objective: To map the genomic locations where CreA is bound under specific conditions (e.g., glucose repression).


Methodology:

- Cell Culture and Cross-linking:
 - Grow fungal mycelia (e.g., *Aspergillus nidulans* expressing a tagged version of CreA, such as CreA-GFP or CreA-HA) to the desired growth phase in liquid medium.
 - Induce carbon catabolite repression by adding glucose (e.g., 2% final concentration) for a defined period (e.g., 30-60 minutes).
 - Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 15-20 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
 - Harvest the mycelia by filtration, wash with ice-cold PBS, and freeze in liquid nitrogen.
- Chromatin Preparation:
 - Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.
 - Resuspend the powder in ChIP lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1% SDS, plus protease inhibitors).
 - Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions must be empirically determined.
 - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation (IP):

- Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
- Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
- Incubate the remaining chromatin with a ChIP-grade antibody specific to the tag on CreA (e.g., anti-GFP, anti-HA) or a specific anti-CreA antibody overnight at 4°C with rotation. A no-antibody or IgG control should be run in parallel.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
 - Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. The input sample should be treated in parallel.
 - Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
- DNA Purification and Library Preparation:
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
 - Quantify the purified DNA.
 - Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocol for the sequencing platform (e.g., Illumina).
- Sequencing and Data Analysis:
 - Sequence the libraries.

- Align reads to the reference genome.
- Perform peak calling using software like MACS2 to identify regions of significant enrichment in the ChIP sample relative to the input.
- Annotate peaks to identify nearby genes and perform motif analysis to confirm the presence of the CreA binding site.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diverse Regulation of the CreA Carbon Catabolite Repressor in *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SNF1/AMPK pathways in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cre1, the carbon catabolite repressor protein from *Trichoderma reesei* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conventional and emerging roles of the energy sensor Snf1/AMPK in *Saccharomyces cerevisiae* [microbialcell.com]
- 9. researchgate.net [researchgate.net]
- 10. *Aspergillus fumigatus* catalytic glucokinase and hexokinase: expression analysis and importance for germination, growth, and conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] SNF1/AMPK pathways in yeast. | Semantic Scholar [semanticscholar.org]
- 12. CreA-mediated repression of gene expression occurs at low monosaccharide levels during fungal plant biomass conversion in a time and substrate dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. A Fungal Arrestin Protein Contributes to Cell Cycle Progression and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fungal ubiquitin ligase and arrestin binding partner contribute to pathogenesis and survival during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Arrestin-Coding Genes Regulate Endocytosis, Sporulation, Pathogenicity, and Stress Resistance in *Arthrobotrys oligospora* [frontiersin.org]

- 17. Transcriptional Changes in the Transition from Vegetative Cells to Asexual Development in the Model Fungus *Aspergillus nidulans* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific binding sites in the *alcR* and *alcA* promoters of the ethanol regulon for the CREA repressor mediating carbon catabolite repression in *Aspergillus nidulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcription analysis using high-density micro-arrays of *Aspergillus nidulans* wild-type and *creA* mutant during growth on glucose or ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 21. mdpi.com [mdpi.com]
- 22. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [The Evolution of CreA-Mediated Carbon Catabolite Repression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174801#evolution-of-the-crea-mediated-repression-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com